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molecular formula C14H11N3O B8703055 N-(2-Aminophenyl)-4-cyanobenzamide

N-(2-Aminophenyl)-4-cyanobenzamide

Cat. No. B8703055
M. Wt: 237.26 g/mol
InChI Key: XYJRCZUSPNSHHQ-UHFFFAOYSA-N
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Patent
US08211901B2

Procedure details

4-Cyanobenzoic acid (294 mg, 2 mmol) and 8 ml of DMF were stirred at room temperature while 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (768 mg, 4 mmol), hydroxybenzotriazole (324 mg, 2.4 mmol), triethylamine (808 mg, 8 mmol) and o-phenylenediamine (432 mg, 4 mmol) were added. The mixture was stirred for 20 hours at room temperature. The mixture was diluted with 400 mL of brine. The solids were collected by vacuum filtration, washed with water and dried under vacuum to give N-(2-aminophenyl)-4-cyanobenzamide (364 mg, 77%) as a grey solid. LC-MS (m/z) 238 (M+1).
Quantity
294 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride
Quantity
768 mg
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step One
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)#[N:2].O[C:13]1[C:21]2[N:20]=N[NH:18][C:17]=2[CH:16]=[CH:15][CH:14]=1.C(N(CC)CC)C.C1(N)C=CC=CC=1N>[Cl-].[Na+].O.CN(C=O)C>[NH2:18][C:17]1[CH:16]=[CH:15][CH:14]=[CH:13][C:21]=1[NH:20][C:7](=[O:9])[C:6]1[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:11][CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
294 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Name
1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride
Quantity
768 mg
Type
reactant
Smiles
Name
Quantity
324 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
808 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
432 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
brine
Quantity
400 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(C1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 364 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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